molecular formula C10H11N3 B2464551 3-methyl-1-phenyl-1H-pyrazol-4-amine CAS No. 103095-51-8

3-methyl-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B2464551
CAS No.: 103095-51-8
M. Wt: 173.219
InChI Key: NUFJWKLKNKPLNZ-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 103095-51-8 . It has a molecular weight of 173.22 and its IUPAC name is this compound . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 88-90°C . It has a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 5.16±0.10 .

Scientific Research Applications

Reductive Cyclization and Synthesis

3-Methyl-1-phenyl-1H-pyrazol-4-amine has been studied for its role in reductive cyclization processes. Szlachcic et al. (2020) explored the intramolecular hydrogen bonding in pyrazole derivatives, which affects their reactivity in synthesizing substituted 1H-pyrazolo[3,4-b]quinoxalines. The study proposed alternative synthesis methods, including microwave irradiation, for these compounds (Szlachcic et al., 2020).

Tautomerism in Azo Dyes

Deneva et al. (2019) investigated tautomerism in azo dyes derived from 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Their research used molecular spectroscopy and quantum-chemical calculations to study the tautomeric state in various azo dyes, contributing to the understanding of tautomerism in dye chemistry (Deneva et al., 2019).

Environmentally Benign Synthesis

Shi et al. (2010) reported the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid. This method presents an environmentally friendly approach with easier work-up, milder conditions, and high yields (Shi et al., 2010).

Solvent-Free Synthesis Techniques

Wu et al. (2010) developed a solvent-free method to synthesize 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones. This approach highlights the importance of green chemistry in the synthesis of complex organic molecules (Wu et al., 2010).

Atropisomeric Relationships in Anti-Inflammatory Agents

Veloso et al. (2012) explored the atropisomeric relationships of 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine. The compound, being part of 4-aminobipyrazole derivatives with potential anti-inflammatory properties, was analyzed using NMR spectroscopy, X-ray diffraction, and molecular modeling tools (Veloso et al., 2012).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have shown antioxidant and anticancer activities . This suggests that 3-methyl-1-phenyl-1H-pyrazol-4-amine may interact with enzymes, proteins, and other biomolecules in a way that contributes to these activities.

Cellular Effects

Derivatives of this compound have shown cytotoxic effects on several human cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its derivatives have shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function could be inferred from studies on its derivatives .

Dosage Effects in Animal Models

Its derivatives have shown to have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain compounds , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its derivatives may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

3-methyl-1-phenylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFJWKLKNKPLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103095-51-8
Record name 3-methyl-1-phenyl-1H-pyrazol-4-amine
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